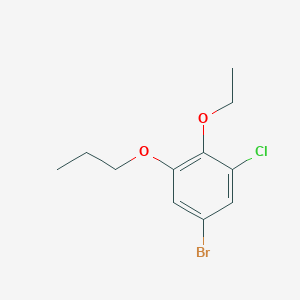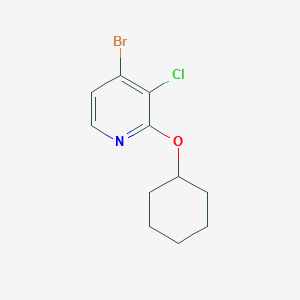
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene is an aromatic compound that belongs to the class of halogenated benzenes It features a benzene ring substituted with bromine, chlorine, and a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor, such as 2,3-dichlorophenol, followed by the introduction of the propan-2-yloxy group. The reaction typically involves the following steps:
Halogenation: The precursor 2,3-dichlorophenol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position on the benzene ring.
Etherification: The brominated intermediate is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to form the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution: Amino or thiol-substituted derivatives.
Oxidation: Quinones.
Reduction: Dehalogenated benzenes.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its halogenated nature may allow it to interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene can be compared with other halogenated benzenes, such as:
1-Bromo-2,4-dichlorobenzene: Similar structure but lacks the propan-2-yloxy group, leading to different reactivity and applications.
1-Bromo-3,4-dichlorobenzene:
1-Bromo-2,3-dichlorobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain synthetic applications.
The presence of the propan-2-yloxy group in this compound enhances its solubility and reactivity, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
1-bromo-2,3-dichloro-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVOQISQORQDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)







![4-[(2-Bromo-6-chlorophenyl)methyl]morpholine](/img/structure/B8027204.png)



![2-Iodo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B8027239.png)
